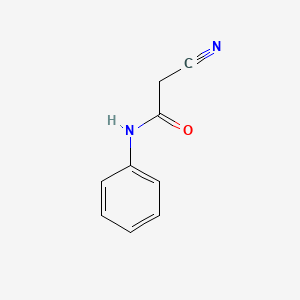

2-Cyano-N-phenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTQPMCULSZKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060727 | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-03-4 | |

| Record name | 2-Cyano-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyanoacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EXD3TBU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Cyano-N-phenylacetamide chemical properties and structure

An In-depth Technical Guide to 2-Cyano-N-phenylacetamide: Structure, Properties, and Applications

Introduction

This compound, also known as α-cyanoacetanilide, is a versatile organic compound characterized by the presence of a reactive nitrile group, an amide linkage, and an aromatic phenyl ring. This unique combination of functional groups makes it a valuable precursor and building block in a multitude of synthetic applications.[1][2] Its utility spans from the creation of complex heterocyclic systems to the development of novel materials and pharmacologically active agents.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Core Chemical and Physical Properties

A foundational understanding of this compound begins with its fundamental properties, which dictate its behavior in experimental settings. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 621-03-4 | [1][4][5] |

| Molecular Formula | C₉H₈N₂O | [1][4][5] |

| Molecular Weight | 160.17 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | N-Phenylcyanoacetamide, α-Cyanoacetanilide, Cyanoacetic acid anilide | [5] |

| Appearance | White to light cream crystalline powder | [6] |

| Boiling Point | 401.8°C at 760 mmHg | [4] |

| Melting Point | 119-121 °C (for the parent compound 2-cyanoacetamide) | [6] |

| SMILES | C1=CC=C(C=C1)NC(=O)CC#N | [1][5] |

Molecular Structure and Conformation

The structure of this compound is central to its reactivity. It consists of a phenyl group attached to the nitrogen of an acetamide backbone, which is further substituted with a cyano group on the alpha-carbon.

Sources

- 1. Buy this compound | 621-03-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CAS 621-03-4 | this compound - Synblock [synblock.com]

- 5. Acetamide, 2-cyano-N-phenyl- | C9H8N2O | CID 69296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Cyanoacetamide | 107-91-5 [chemicalbook.com]

An In-depth Technical Guide to α-Cyanoacetanilide (CAS: 621-03-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Section 1: Core Introduction and Strategic Importance

Welcome to a comprehensive technical overview of α-Cyanoacetanilide, a versatile and highly reactive chemical intermediate. This guide moves beyond simple data recitation to provide a deeper understanding of its chemical nature, synthesis, and strategic applications, particularly within the realm of medicinal chemistry and drug discovery. The core utility of α-Cyanoacetanilide stems from its unique trifunctional structure: an aromatic phenyl ring, an amide linkage, and a reactive α-cyano methylene group. This arrangement makes it an invaluable synthon for constructing complex heterocyclic systems, which form the backbone of numerous pharmacologically active compounds. Understanding the nuances of this molecule is key to unlocking its full potential in the laboratory.

Section 2: Physicochemical & Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. α-Cyanoacetanilide is a stable, solid compound under standard conditions. Its key identifiers and properties are summarized below for rapid reference.

| Property | Value | Reference |

| CAS Number | 621-03-4 | [1] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Synonyms | 2-Cyano-N-phenylacetamide, Cyanoacetic acid anilide | [2] |

| Appearance | Solid (form may vary by supplier) | [3] |

| Melting Point | 197-201 °C (typical) | [2] |

Spectroscopic Fingerprint for In-Process Validation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of α-Cyanoacetanilide, whether after synthesis or before use in a subsequent reaction. The following provides an expert interpretation of its expected spectral data.

Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic of the key functional groups.

-

N-H Stretch: A moderate to sharp peak is expected in the 3200-3300 cm⁻¹ region, characteristic of a secondary amide N-H bond.

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹, typical for sp² C-H bonds in the phenyl ring.[4]

-

Aliphatic C-H Stretch: Peaks from the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹.[4]

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2250-2270 cm⁻¹ is a key identifier for the cyano group.

-

Amide I Band (C=O Stretch): A strong, prominent absorption will be present in the 1660-1680 cm⁻¹ range, confirming the carbonyl of the secondary amide.

-

Aromatic C=C Bending: Multiple peaks in the 1450-1600 cm⁻¹ region correspond to the phenyl ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic Protons (C₆H₅): A complex multiplet pattern between 7.0-7.6 ppm integrating to 5 protons is expected. The exact shifts depend on the solvent used.

-

Methylene Protons (CH₂): A singlet integrating to 2 protons is anticipated, typically appearing in the 3.5-4.0 ppm range.

-

Amide Proton (NH): A broad singlet, often found far downfield (>8.5 ppm), which may exchange with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A peak in the 160-170 ppm region.

-

Aromatic Carbons: Multiple signals between 118-140 ppm. An experimental spectrum in CDCl₃ shows peaks at approximately 119.1, 125.0, 129.1, and 137.4 ppm.[5]

-

Nitrile Carbon (C≡N): A signal around 115-120 ppm. The experimental spectrum shows this at ~115.5 ppm.[5]

-

Methylene Carbon (CH₂): A peak in the 25-35 ppm range. An experimental value places this at ~26.4 ppm.[5]

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at an m/z of 160.

-

Key Fragmentation: Common fragmentation patterns would involve the loss of the cyano group or cleavage at the amide bond, leading to characteristic daughter ions. Understanding these fragments is crucial for structural confirmation, especially in reaction monitoring by GC-MS or LC-MS.[6][7]

Section 3: Synthesis Protocol: The Fusion Method

One of the most direct and efficient methods for preparing α-Cyanoacetanilide is the solvent-free thermal condensation, or "fusion," of an aniline with an alkyl cyanoacetate, typically ethyl cyanoacetate.[8] This method is favored for its simplicity and high atom economy.

Causality Behind the Protocol

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen of the aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl cyanoacetate. The ethoxide group is subsequently eliminated as ethanol, driving the reaction forward, especially at elevated temperatures where the volatile ethanol byproduct is removed. Using an excess of the cyanoacetic acid ester can serve as both a reactant and a solvent, ensuring the reaction mixture remains fluid and promoting a high yield.[9]

Experimental Workflow

Materials:

-

Aniline (freshly distilled)

-

Ethyl cyanoacetate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a short-path distillation head and a thermometer

-

Heating mantle

-

Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine aniline (1.0 mol equivalent) and ethyl cyanoacetate (1.5-2.0 mol equivalents). The slight excess of the ester ensures complete consumption of the aniline.

-

Thermal Reaction: Heat the mixture gently using a heating mantle. As the temperature rises above 140-150 °C, ethanol will begin to distill off. Continue heating for 2-4 hours, monitoring the distillation of ethanol. The reaction is near completion when ethanol evolution ceases.[8]

-

Isolation: Allow the reaction mixture to cool. The crude product will often solidify into a crystalline mass.

-

Purification (Self-Validation): The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Confirmation: Confirm the product's identity and purity by melting point determination and the spectroscopic methods outlined in Section 2.

Synthesis Workflow Diagram

Caption: Workflow for the fusion synthesis of α-Cyanoacetanilide.

Section 4: Core Reactivity and Mechanistic Pathways

The synthetic power of α-Cyanoacetanilide lies in the electrophilic nature of its carbonyl and cyano groups and, most importantly, the nucleophilicity of the α-carbon.[8] The electron-withdrawing effects of the adjacent cyano and amide groups make the methylene protons acidic and easily removed by a base, generating a stabilized carbanion. This carbanion is a potent nucleophile, serving as the cornerstone of this molecule's utility.

The Knoevenagel Condensation

A hallmark reaction is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones.[10]

-

Mechanism: In the presence of a base (e.g., triethylamine, piperidine), the α-carbon is deprotonated. The resulting nucleophile attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration to yield an α,β-unsaturated cyano compound. This reaction is fundamental for carbon-carbon bond formation.[10]

Synthesis of Heterocycles

α-Cyanoacetanilide is a premier building block for a vast array of heterocyclic compounds. Its ability to act as a 1,3-C,N-dinucleophile is frequently exploited.[10]

-

Pyridine Derivatives: Cyclocondensation with α,β-unsaturated ketones or reaction with malononitrile and an aldehyde can yield highly substituted pyridinone derivatives.[11]

-

Naphthalene Hybrids: It undergoes tandem reactions with reagents like 3-formylchromones to produce complex, multi-ring systems with promising biological activities.[10] The reaction involves an initial Knoevenagel-type condensation followed by an intramolecular conjugate addition and ring-opening cascade.[10]

Reactivity Map

Caption: Core reactivity pathways of α-Cyanoacetanilide.

Section 5: Applications in Drug Development

The true value of α-Cyanoacetanilide for drug development professionals is its role as a scaffold for generating privileged structures. The heterocyclic systems synthesized from it are prevalent in molecules targeting a wide range of diseases.

-

Anticancer Agents: Many pyridine and naphthalene-hybridized molecules derived from cyanoacetanilides have shown potent activity against cancer cell lines like MCF-7 and HepG-2.[10] The structural diversity achievable allows for fine-tuning of activity and selectivity.

-

Anti-inflammatory Compounds: The ability to generate novel molecular frameworks has led to the discovery of compounds with superior COX-2 selectivity compared to standard drugs like Celecoxib.[10]

-

Antitubercular and Antimicrobial Agents: The cyanoacetamide core is found in various compounds screened for activity against Mycobacterium tuberculosis and other pathogenic bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) below 1 μg/mL.[10][11]

The strategic advantage is clear: from one versatile, readily prepared starting material, medicinal chemists can rapidly generate libraries of complex and diverse compounds for high-throughput screening and lead optimization.

Section 6: Safety, Handling, and Storage

-

General Hazards (Inferred from Analogs): May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3][12]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[3]

Crucial Caveat: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before any handling or use.

Section 7: References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). --INVALID-LINK--

-

El-Mekabaty, A., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances. --INVALID-LINK--

-

Google Patents. CH646418A5 - Process for the preparation of cyanoacetanilides. --INVALID-LINK--

-

Thermo Fisher Scientific. Safety Data Sheet. --INVALID-LINK--

-

Organic Syntheses. Cyanoacetamide. --INVALID-LINK--

-

Sigma-Aldrich. Safety Data Sheet. --INVALID-LINK--

-

ResearchGate. Synthesis of cyanoacetanilide 1. --INVALID-LINK--

-

ChemicalBook. Acetanilide(103-84-4) 13C NMR spectrum. --INVALID-LINK--

-

SpectraBase. alpha-cyano-2'-fluoro-4'-hydroxy-4-methoxycinnamanilide - Optional[13C NMR]. --INVALID-LINK--

-

Thermo Fisher Scientific. Safety Data Sheet. --INVALID-LINK--

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. --INVALID-LINK--

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. --INVALID-LINK--

-

LookChem. Cas 69875-54-3,3-Cyano-2,4-dichloroquinoline. --INVALID-LINK--

-

Organic Syntheses. Acetoacetanilide. --INVALID-LINK--

-

Supplementary Information. Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. --INVALID-LINK--

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. --INVALID-LINK--

-

ChemicalBook. Acetanilide(103-84-4) 1H NMR spectrum. --INVALID-LINK--

-

SpectraBase. alpha-CYANO-delta1,alpha-CYCLOHEXANEACETAMIDE - Optional[1H NMR] - Chemical Shifts. --INVALID-LINK--

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. --INVALID-LINK--

-

ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. --INVALID-LINK--

-

SpectraBase. Acetanilide. --INVALID-LINK--

-

Alpha Resources. Safety Data Sheets. --INVALID-LINK--

-

SpectraBase. alpha-cyano-delta1,square-cyclopentaneacetic acid, ethyl ester - Optional[FTIR] - Spectrum. --INVALID-LINK--

-

NIST WebBook. Cinnamaldehyde, α-pentyl-. --INVALID-LINK--

-

NIST WebBook. Perfluorodecalin. --INVALID-LINK--

References

- 1. Cas 69875-54-3,3-Cyano-2,4-dichloroquinoline | lookchem [lookchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. hmdb.ca [hmdb.ca]

- 6. raco.cat [raco.cat]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. CH646418A5 - Process for the preparation of cyanoacetanilides - Google Patents [patents.google.com]

- 10. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Versatile Scaffold of 2-Cyano-N-phenylacetamide

An In-depth Technical Guide to the Biological Activities of 2-Cyano-N-phenylacetamide Derivatives

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The this compound core is one such scaffold, demonstrating a remarkable breadth of biological activities. Its derivatives have emerged as promising candidates for therapeutic development, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties, among others.

The core structure, characterized by a cyano group and a phenylacetamide moiety, provides a unique combination of electronic and steric features. The cyano group can act as a hydrogen bond acceptor or participate in Michael additions, while the phenyl ring and amide linkage offer numerous sites for functionalization. This chemical tractability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the design of derivatives with enhanced potency and selectivity. This guide provides a detailed exploration of the synthesis, mechanisms of action, and biological evaluation of this compound derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthesis: The Knoevenagel Condensation Pathway

The predominant method for synthesizing α,β-unsaturated this compound derivatives is the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound (this compound) with an aldehyde or ketone.[1][2] The presence of the electron-withdrawing cyano and amide groups increases the acidity of the methylene protons, facilitating their removal by a weak base and subsequent nucleophilic attack on the carbonyl carbon.

The choice of catalyst and reaction conditions can be optimized to improve yields and purity. While traditional methods often involve refluxing in solvents like toluene with catalysts such as triethylamine or piperidine, modern approaches have successfully employed microwave-assisted synthesis, which aligns with green chemistry principles by reducing reaction times and energy consumption.[2]

General Experimental Protocol: Microwave-Assisted Knoevenagel Condensation[2]

This protocol describes a general, efficient method for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives.

-

Reactant Preparation: In a porcelain dish, combine the aromatic aldehyde (4 mmol) and 2-cyanoacetamide (4 mmol).

-

Catalyst Addition: Add a catalytic amount of ammonium acetate (e.g., 10 mg).

-

Mixing: Thoroughly mix the components with a spatula.

-

Microwave Irradiation: Place the dish in a microwave oven and irradiate at a low power setting (e.g., 160 W) for a short duration (e.g., 40-60 seconds). Causality Note: Microwave energy directly and efficiently heats the polar reactants, dramatically accelerating the reaction rate compared to conventional heating.

-

Reaction Monitoring: Track the progress of the reaction using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-hexane: ethyl acetate, 6:1).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield the final product.[1] Self-Validation: The purity and structure of the synthesized compound must be confirmed through analytical techniques such as melting point determination, FTIR, and 1H NMR spectroscopy.[2]

Caption: Knoevenagel condensation workflow for derivative synthesis.

Section 1: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Several this compound derivatives have demonstrated significant anti-inflammatory potential in both in vitro and in vivo models.[1][3][4]

Mechanism of Action

The anti-inflammatory effects of these derivatives are multifactorial. In vitro studies using macrophage cell lines (e.g., J774) show that these compounds can significantly inhibit the production of key inflammatory mediators, including nitric oxide (measured as nitrite), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNFα) at non-cytotoxic concentrations.[1][3]

Furthermore, some derivatives are suggested to function as Michael acceptors, which allows them to interact with cysteine residues in Keap-1, a negative regulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This interaction disrupts the Keap-1/Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory enzymes. In vivo, these compounds have been shown to inhibit prostaglandin E2 (PGE2) levels in inflamed tissue, a key mediator of pain and inflammation.[3]

Caption: Inhibition of macrophage-mediated inflammatory signaling.

Data Summary: In Vivo Anti-inflammatory Effects

The following table summarizes the in vivo efficacy of representative this compound derivatives in preclinical models of inflammation.

| Compound ID | Model | Dose | Outcome | Reference |

| ICMD-01 | CFA-Induced Paw Edema | 50 mg/kg | 44.5% - 67.3% edema inhibition at 2-6 hours | [3] |

| JMPR-01 | CFA-Induced Paw Edema | 100 mg/kg | Significant edema reduction at 2-6 hours | [1] |

| JMPR-01 | Zymosan-Induced Peritonitis | 50 mg/kg | 90.5% inhibition of leukocyte migration | [1] |

Experimental Protocol: In Vivo CFA-Induced Paw Edema[1][3]

This protocol is a standard method for evaluating the anti-edematogenic activity of novel compounds.

-

Animal Acclimatization: House mice (e.g., Swiss) under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week before the experiment.

-

Grouping: Randomly divide animals into groups (n=6 per group): Control (vehicle), Positive Control (e.g., Dexamethasone), and Test Compound groups (multiple doses).

-

Compound Administration: Administer the test compound (e.g., JMPR-01, suspended in 5% DMSO + saline) or controls via oral gavage one hour before inducing inflammation.

-

Inflammation Induction: Inject 20 µL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw of each mouse.

-

Edema Measurement: Measure the paw volume (plethysmometrically) immediately before the CFA injection (baseline) and at specified time points after induction (e.g., 2, 4, and 6 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. Statistical significance is determined using an appropriate test (e.g., Two-way ANOVA followed by Bonferroni's test). Trustworthiness Check: The inclusion of a positive control like dexamethasone is critical to validate the experimental model and provide a benchmark for the test compound's activity.

Section 2: Anticancer Activity

The this compound scaffold has been extensively explored for its anticancer potential. Derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including those from breast (MCF-7), prostate (PC3), neuroblastoma (SK-N-SH), and promyelocytic leukemia (HL-60).[5][6][7]

Mechanism of Action

The anticancer activity of these compounds is often linked to the induction of apoptosis. Studies have shown that active derivatives can up-regulate key pro-apoptotic proteins like caspases-3 and -9.[8] Additionally, some compounds have been found to inhibit the expression of metalloproteinases-2 and 9 (MMP-2 & MMP-9), which are crucial for cancer cell invasion and metastasis.[8] The specific molecular targets can vary depending on the substitution pattern on the phenyl rings. For instance, the presence of electron-withdrawing groups like nitro moieties has been correlated with higher cytotoxic effects in certain series.[6][7]

Data Summary: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for several derivatives against various cancer cell lines, demonstrating their cytotoxic potency.

| Compound Series | Cell Line | Most Active Compound | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | Compound 2b | 52 | [6][7] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | Compound 2c | 100 | [6][7] |

| 2-(substituted phenoxy)acetamide | MCF-7 (Breast) | Compound 3c | - (Exhibited activity) | [4][5] |

| N-hetaryl-2-cyanoacetamide | PC3 (Prostate) | Compound 11 | - (Most active) | [8] |

| N-hetaryl-2-cyanoacetamide | HepG2 (Liver) | Compound 12 | - (Most active) | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)[6]

This protocol outlines a common colorimetric assay to determine the cytotoxic effect of compounds on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., PC3) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for an additional 1-4 hours. Causality Note: Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for in vitro anticancer activity screening.

Section 3: Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents. Certain this compound derivatives have displayed promising activity against both Gram-positive and Gram-negative pathogenic bacteria.[2]

Spectrum of Activity

In vitro screening has shown that these compounds can be particularly effective against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus megaterium.[2] For example, one derivative exhibited an inhibition zone of 19.8 ± 0.83 mm against S. aureus, which is comparable to the standard antibiotic ampicillin (21.0 ± 0.45 mm) at the same concentration.[2] Moderate to high activity has also been reported against other strains, including Acinetobacter baumannii and Pseudomonas aeruginosa.[9]

Data Summary: Antibacterial Zone of Inhibition

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) at 200 µg/mL | Reference |

| Compound 5 | S. aureus | 19.8 ± 0.83 | [2] |

| Compound 5 | B. cereus | (Superior to others) | [2] |

| Compound 5 | B. megaterium | (Superior to others) | [2] |

| Compound 5 | S. typhi | (Superior to others) | [2] |

| Ampicillin (Control) | S. aureus | 21.0 ± 0.45 | [2] |

Experimental Protocol: Disc Diffusion Method[9]

This is a widely used qualitative method to screen for antimicrobial activity.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the entire surface of the agar plate with the bacterial inoculum.

-

Disc Application: Prepare sterile paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., 0.1 g/mL in Ethyl Acetate). Allow the solvent to evaporate completely.

-

Placement: Place the impregnated discs, along with positive control (standard antibiotic) and negative control (solvent only) discs, onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. Self-Validation: The clarity and diameter of the zone around the positive control disc confirm the susceptibility of the bacterial strain and the validity of the assay, while the absence of a zone around the negative control confirms the solvent has no intrinsic antibacterial activity.

Section 4: Other Notable Biological Activities

Beyond the major areas of inflammation, cancer, and microbial infections, the this compound scaffold has shown promise in other therapeutic domains.

-

Kinase Inhibition: Derivatives featuring a 2-cyanoacrylamide moiety have been synthesized as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).[10] TAK1 is a critical regulator of the NF-κB and MAPK signaling pathways, which are vital for cancer cell survival. One derivative exhibited potent TAK1 inhibitory activity with an IC₅₀ of 27 nM and was designed as a reversible covalent inhibitor, offering a potentially safer alternative to irreversible inhibitors that can have off-target effects.[10]

-

Pesticidal Activity: In the field of agrochemistry, certain cyanoacetamide derivatives have been tested for their efficacy against agricultural pests. High toxicity was observed against the adult stage of the cotton mealybug Phenacoccus solenopsis and moderate toxicity against the larvae of the cotton leafworm Spodoptera littoralis.[11]

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[12] For this compound derivatives, QSAR studies can help elucidate which physicochemical properties are key determinants of their therapeutic effects.[13]

By analyzing a series of compounds, a predictive model can be built. For example, in a study on thiouracil derivatives with a cyanoacetamide component, key descriptors influencing CNS depressant activity were found to be:

-

vdWSurfaceArea: The van der Waals surface area of the molecule.

-

Dipole Moment: A measure of the molecule's overall polarity.

-

T_2_F_1: The count of double-bonded atoms separated from a fluorine atom by one bond.[13]

These models allow for the rational design of new derivatives with potentially enhanced activity by optimizing these key structural features, thereby accelerating the drug discovery process.[12]

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. The derivatives synthesized from this core exhibit a remarkable diversity of biological activities, with compelling evidence supporting their roles as anti-inflammatory, anticancer, and antimicrobial agents. The well-established synthetic routes, particularly the efficient Knoevenagel condensation, make this class of compounds highly accessible for further investigation and optimization.

Future research should focus on several key areas. Firstly, the elucidation of specific molecular targets for the most potent compounds is crucial for understanding their precise mechanisms of action and for guiding lead optimization. Secondly, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to assess the drug-like properties of these derivatives. Finally, the application of advanced computational techniques, such as 3D-QSAR and molecular dynamics simulations, will be invaluable for designing next-generation compounds with superior potency, selectivity, and safety profiles, paving the way for their potential clinical development.

References

- (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential.

- The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)

- Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.

- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor

- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)

- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.

- 2-(4-Fluorophenyl)

- 2-(4-Fluorophenyl)

- QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) STUDIES ON 5-CYANO, N1, 6-DISUBSTITUTED, 2-THIOURACIL DERIVATIVES AS CENTRAL NERVOUS SYSTEM DEPRESSANTS. Department of Pharmaceutical Chemistry, Government College of Pharmacy, Karad, Maharashtra, India.

- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.

- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

- A Comprehensive Review on the Advancement of Quantitative Structure Activity Relationship (QSAR): An Overview.

- Development of quantitative structure-activity relationships and its application in r

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. irejournals.com [irejournals.com]

- 10. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chalcogen.ro [chalcogen.ro]

A Comprehensive Technical Guide to the Pharmacological Properties of the N-Phenylacetamide Core Structure

Introduction: From Serendipity to a Privileged Scaffold

The N-phenylacetamide core, historically known as acetanilide, holds a unique position in the annals of pharmacology. Its journey began in 1886 when a clinical accident revealed its potent antipyretic (fever-reducing) properties, leading to its rapid market introduction as Antifebrin.[1][2] This event marked one of the earliest successes in synthetic drug development. While the parent compound was later sidelined due to toxicity concerns, its fundamental structure—a phenyl ring linked to an acetamido group—has proven to be a remarkably versatile and "privileged" scaffold.[2][3]

For drug development professionals, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, thereby enabling the development of a wide array of therapeutic agents. The N-phenylacetamide core exemplifies this concept. Its synthetic tractability allows for systematic modifications at multiple positions, enabling chemists to fine-tune its physicochemical properties and biological activity.[4] This guide provides an in-depth exploration of the key pharmacological activities stemming from this core structure, detailing the underlying mechanisms, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation.

Section 1: Foundational Chemistry and Synthetic Strategies

The inherent value of the N-phenylacetamide core lies in its straightforward and adaptable synthesis. The most common and robust approach involves the acylation of a substituted aniline with an acylating agent, typically an acid chloride or anhydride.[4] This fundamental reaction provides a reliable platform for generating vast libraries of analogues for screening.

A representative synthetic strategy involves the reaction of a chosen aniline with chloroacetyl chloride. This choice is particularly strategic because the resulting α-chloro group serves as a reactive handle for subsequent nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecules.[5][6]

Caption: General workflow for the synthesis of N-phenylacetamide derivatives.

Experimental Protocol 1: General Synthesis of 2-chloro-N-phenylacetamide Derivatives

This protocol describes a standard laboratory procedure for the synthesis of the key intermediate used in the development of many N-phenylacetamide-based compounds. The rationale is to create a core structure that can be easily diversified.

-

Solubilization: Dissolve the selected substituted aniline (1.0 eq) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.[4][6]

-

Base Addition: Add a weak base, such as sodium acetate (1.5 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[4]

-

Acylation: Cool the mixture in an ice bath to control the exothermic reaction. Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition is critical to prevent a rapid temperature increase and potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up and Isolation: Pour the reaction mixture into a beaker of cold water to precipitate the crude product.[4] This step quenches the reaction and separates the organic product from water-soluble reagents.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove any remaining salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-chloro-N-(substituted phenyl)acetamide.[4]

Section 2: Anticonvulsant Properties

The N-phenylacetamide scaffold is a cornerstone in the development of anticonvulsant agents.[7] These compounds are critical for managing epileptic seizures by suppressing the excessive and uncontrolled firing of neurons.[8]

Mechanism of Action: Modulating Neuronal Excitability

A primary mechanism for many N-phenylacetamide-based anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs) in neurons.[9][10] In a hyperexcitable state, these channels open excessively, leading to rapid, repetitive neuronal firing. By binding to the channel, these drugs stabilize its inactive state, reducing the influx of sodium ions and thereby dampening the neuron's ability to fire at high frequencies. This targeted action helps to prevent seizure propagation without affecting normal, low-frequency neuronal signaling.

Caption: Mechanism of action for N-phenylacetamide anticonvulsants via VGSC blockade.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anticonvulsant activity of this class.

-

Anilide Ring Substitution: The nature and position of substituents on the N-phenyl ring are critical. For instance, derivatives with a 3-(trifluoromethyl)phenyl group often show significantly higher anticonvulsant protection in the Maximal Electroshock (MES) seizure model compared to their 3-chloroanilide counterparts, which are frequently inactive.[9][10]

-

Amide Moiety: The integrity of the chain amide bond is crucial. Replacing it with a cyclic imide ring (as in pyrrolidine-2,5-diones) can alter the activity profile, highlighting the importance of this specific linkage.[9]

-

Terminal Group: The group at the other end of the acetamide chain profoundly influences activity and pharmacokinetics. Incorporating fragments like phenylpiperazine or morpholine can lead to compounds with a delayed onset but long duration of action.[9]

| Compound Class | Key Structural Feature | Observed Anticonvulsant Activity (MES Test) | Reference |

| 3-Chloroanilide Derivatives | 3-Cl on the N-phenyl ring | Generally inactive or weakly active | [9] |

| 3-(Trifluoromethyl)anilide Derivatives | 3-CF3 on the N-phenyl ring | Significantly higher activity and protection | [9][10] |

| Phenylpiperazine Derivatives | Contains a terminal phenylpiperazine moiety | Delayed onset, but long duration of action | [9] |

Experimental Protocol 2: Maximal Electroshock (MES) Test

The MES test is a gold-standard preclinical screen for identifying compounds effective against generalized tonic-clonic seizures. The rationale is to induce a maximal seizure and assess a compound's ability to prevent its spread.

-

Animal Preparation: Use adult male mice or rats, allowing them to acclimate to the laboratory environment.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline or a suspension agent) is administered to a separate group.

-

Pre-treatment Time: Wait for a specific period (e.g., 30 minutes or 4 hours) to allow for drug absorption and distribution.[9]

-

Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via corneal or auricular electrodes.

-

Endpoint Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: A compound is considered protective if it prevents the tonic hindlimb extension. The dose at which 50% of the animals are protected (ED50) is calculated to quantify potency. Neurotoxicity is concurrently assessed using the rotarod test to ensure that the anticonvulsant effect is not due to motor impairment.[10]

Section 3: Analgesic and Anti-inflammatory Activities

The genesis of the N-phenylacetamide story lies in its analgesic (pain-relieving) and antipyretic properties.[1] Acetanilide and its successor, Phenacetin, were among the first synthetic non-opioid analgesics.[11] Modern research focuses on designing safer derivatives that retain efficacy while minimizing side effects like the hepatotoxicity associated with paracetamol, a related compound.[12]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism for the anti-inflammatory and analgesic effects of many related compounds is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking COX enzymes, N-phenylacetamide derivatives can reduce the production of these pro-inflammatory signaling molecules. The phenolic hydroxyl group found in some analogues can also contribute antioxidant activity by neutralizing free radicals.[4]

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol 3: Acetic Acid-Induced Writhing Test

This is a widely used and reliable visceral pain model for screening analgesic activity. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is quantifiable.

-

Animal Groups: Divide mice into groups: a control group (vehicle), a positive control group (e.g., aspirin or morphine), and test groups receiving different doses of the N-phenylacetamide derivative.[13]

-

Drug Administration: Administer the compounds i.p. or p.o. 30-60 minutes before the noxious stimulus.

-

Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

-

Data Analysis: Calculate the percentage of pain inhibition for each test group compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.[13]

Section 4: Anticancer Activity

The N-phenylacetamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[14][15][16] Derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including prostate (PC3), breast (MCF-7, MDA-MB-468), and neuronal (PC-12) cancers.[14][17]

Mechanism of Action: Induction of Programmed Cell Death (Apoptosis)

A key mechanism by which these compounds exert their anticancer effect is the induction of apoptosis.[17][18] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that active derivatives can upregulate the expression of pro-apoptotic proteins like Bax and Fas Ligand (FasL) while downregulating anti-apoptotic proteins like Bcl-2. This shift in the balance of apoptosis regulators ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell and lead to its programmed death.[17]

Caption: Apoptosis induction pathways targeted by N-phenylacetamide derivatives.

SAR Insights

The cytotoxicity of N-phenylacetamide derivatives is highly dependent on the electronic and steric properties of the substituents.

-

Electron-Withdrawing vs. Donating Groups: In one study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing electron-withdrawing nitro groups (-NO2) demonstrated significantly higher cytotoxic effects against prostate and breast cancer cell lines compared to those with electron-donating methoxy groups (-OCH3).[14][15]

-

Positional Isomerism: The position of the substituent on the phenyl ring can drastically alter activity. For example, a para-nitro substituent showed the highest activity against the MCF-7 cell line.[15]

| Compound Series | Substituent | Cell Line | Cytotoxicity (IC50) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide | p-Nitro (2c) | PC3 | 80 µM | [14] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | o-Nitro (2b) | PC3 | 52 µM | [14] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | p-Nitro (2c) | MCF-7 | 100 µM | [15] |

| Phenylacetamide Derivative | p-Nitro (3j) | MDA-MB-468 | 0.76 µM | [17] |

| Phenylacetamide Derivative | m-Chloro (3d) | MDA-MB-468 | 0.6 µM | [17] |

Experimental Protocol 4: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its purpose is to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).[18]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effects.

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 5: Antimicrobial Properties

The N-phenylacetamide core has also been successfully exploited to create agents with potent antibacterial activity.[19] This is particularly relevant in the face of growing antibiotic resistance, which necessitates the development of new chemical entities to combat pathogenic bacteria.[20]

Mechanism of Action: Disruption of Bacterial Integrity

While mechanisms can vary, a key mode of action for some derivatives is the physical disruption of the bacterial cell membrane. For example, a study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety found that the lead compound caused cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Xoo), a bacterium that affects rice crops.[20][21] This was confirmed through Scanning Electron Microscopy (SEM), which visualized the damage to the bacterial cells. This direct, physical mechanism can be advantageous as it may be less susceptible to the development of resistance compared to mechanisms that target specific metabolic enzymes.

| Compound | Bacterial Strain | Activity (EC50) | Comparison | Reference |

| A1 | Xoo | 156.7 µM | Superior to Bismerthiazol (230.5 µM) | [20][21] |

| A4 | Xoc | 194.9 µM | Superior to Bismerthiazol (254.96 µM) | [20] |

| A4 | Xac | 281.2 µM | Superior to Thiodiazole copper (476.52 µM) | [20] |

| N-(4-((4-(aryl)thiazol-2-yl)amino)phenyl)acetamide derivatives |

Experimental Protocol 5: Disc Diffusion Method for Antibacterial Screening

This is a classic, qualitative, and widely used method for preliminary screening of antimicrobial activity. It works on the principle that an antimicrobial agent will diffuse into an agar medium and inhibit the growth of a seeded bacterial lawn.

-

Prepare Inoculum: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a sterile broth.[19]

-

Agar Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile swab to create a confluent lawn.

-

Disc Impregnation: Dissolve the test compounds in a suitable solvent (e.g., Ethyl acetate or DMSO) to a known concentration (e.g., 0.1 g/mL).[19] Impregnate sterile paper discs (6 mm in diameter) with a fixed volume (e.g., 30 µL) of the test solutions.

-

Plate Discs: Place the impregnated discs onto the surface of the inoculated agar plates. Include a negative control disc (solvent only) and a positive control disc (a standard antibiotic like tetracycline).

-

Incubation: Incubate the plates at 37°C for 12-16 hours.[19]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antibacterial activity.

Conclusion and Future Outlook

From its accidental discovery as an antipyretic to its current status as a privileged scaffold, the N-phenylacetamide core has demonstrated profound and diverse pharmacological utility. Its simple structure belies a chemical versatility that has enabled the development of potent anticonvulsant, analgesic, anti-inflammatory, anticancer, and antimicrobial agents. The success of this scaffold is a testament to the power of medicinal chemistry in optimizing a core structure to interact with a wide range of biological targets.

The future of N-phenylacetamide research remains bright. Key opportunities lie in the design of derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to further improve efficacy and reduce off-target side effects. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics built upon this venerable and validated chemical foundation.

References

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information. Retrieved from [14]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Retrieved from [15]

-

BenchChem. (2025). Application Notes and Protocols for the Development of N-acetyl-N-phenylacetamide Analogues in Drug Discovery. BenchChem. Retrieved from [22]

-

BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives. BenchChem. Retrieved from [4]

-

Gouda, M. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Retrieved from [5]

-

Han, F., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PubMed Central. Retrieved from [20]

-

Holder, D. (2023). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society. Retrieved from [1]

-

Kaminski, K., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Retrieved from [9]

-

Lages, A. G., et al. (2007). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. PubMed. Retrieved from [12]

-

Aliabadi, A. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Retrieved from [23]

-

Singh, G., et al. (2020). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. Retrieved from [2]

-

Kaminski, K., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. Retrieved from [10]

-

Aliabadi, A., et al. (2025). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. ResearchGate. Retrieved from [16]

-

Han, F., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. Retrieved from [21]

-

Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Retrieved from [17]

-

Wikipedia. (n.d.). Phenacetin. Wikipedia. Retrieved from [11]

-

Singh, G., et al. (2020). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. Retrieved from [3]

-

Shingate, B. B., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Publishing. Retrieved from [24]

-

BenchChem. (2025). Preliminary Biological Screening of N-acetyl-N-phenylacetamide: A Technical Guide. BenchChem. Retrieved from [25]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Retrieved from [6]

-

BenchChem. (2025). Application Notes and Protocols: N-[4-(dimethylamino)phenyl]acetamide in Drug Discovery. BenchChem. Retrieved from [18]

-

Park, J. E., et al. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Retrieved from [19]

-

LGC Standards. (n.d.). N-Phenylacetamide (Acetanilide). LGC Standards. Retrieved from [26]

-

Shingate, B. B., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Publishing. Retrieved from [27]

-

Küçükgüzel, I., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. Retrieved from [13]

-

CymitQuimica. (n.d.). N-Phenylacetamide (Acetanilide). CymitQuimica. Retrieved from [28]

-

Bîcu, E., et al. (2025). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. ResearchGate. Retrieved from [29]

-

Shingate, B. B., et al. (n.d.). Chemical structure of new N-phenylacetamide-incorporated 1,2,3-triazoles. ResearchGate. Retrieved from [30]

-

Soliman, A. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. Retrieved from [31]

-

Wikipedia. (n.d.). Anticonvulsant. Wikipedia. Retrieved from [7]

-

Drugs.com. (n.d.). List of Anticonvulsants (AEDs). Drugs.com. Retrieved from [8]

-

ResearchGate. (n.d.). Potent anticonvulsant compounds bearing anilide (acetamide linkage) function. ResearchGate. Retrieved from [32]

Sources

- 1. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 2. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenacetin - Wikipedia [en.wikipedia.org]

- 12. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. benchchem.com [benchchem.com]

- 19. irejournals.com [irejournals.com]

- 20. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]

- 24. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. benchchem.com [benchchem.com]

- 26. N-Phenylacetamide (Acetanilide) | LGC Standards [lgcstandards.com]

- 27. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]

- 28. N-Phenylacetamide (Acetanilide) | CymitQuimica [cymitquimica.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

A Technical Guide to 2-Cyano-N-phenylacetamide: A Cornerstone Precursor in Modern Organic Synthesis

Abstract

2-Cyano-N-phenylacetamide, also known as α-cyanoacetanilide, is a highly versatile and reactive organic compound that has established itself as an indispensable building block in synthetic chemistry.[1] Its unique molecular architecture, featuring a reactive active methylene group flanked by a cyano and an N-phenylamide moiety, provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the core reactivity and synthetic utility of this compound. We will delve into the fundamental reaction mechanisms it participates in—including Knoevenagel condensations, Michael additions, and multicomponent reactions like the Gewald synthesis—that enable the construction of complex molecular frameworks. Furthermore, this document highlights its pivotal role in the synthesis of diverse heterocyclic systems, such as pyridones, thiophenes, and pyrazoles, many of which are scaffolds for pharmacologically active agents and advanced materials. This guide serves as a technical resource for researchers and professionals in organic synthesis and drug development, providing both mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Molecular Versatility of this compound

The utility of any precursor in organic synthesis is dictated by its structural features and the reactivity they impart. This compound (C₉H₈N₂O) is a prime example of a molecule whose value is derived from the synergistic interplay of its functional groups.[1] The compound features both electrophilic and nucleophilic centers, making it a versatile synthon.[2]

The core of its reactivity lies in the active methylene group (-CH₂-). The protons on this carbon are significantly acidic due to the powerful electron-withdrawing effects of the adjacent cyano (-C≡N) and carbonyl (-C=O) groups. This acidity facilitates the easy formation of a resonance-stabilized carbanion, a potent nucleophile that is central to many of its key reactions.[2]

The N-phenylacetamide moiety not only influences the electronic properties of the molecule but also serves as a structural component that is often incorporated into the final product, particularly in the synthesis of N-phenyl substituted heterocycles. The interplay between these groups allows this compound to serve as a foundational element for a vast array of compounds, from life-saving drugs to novel materials.[3][4]

Caption: Key reactive sites of the this compound molecule.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a precursor's physical properties is essential for designing effective synthetic protocols.

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molar Mass | 160.17 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 196-200 °C |

| CAS Number | 621-03-4[1] |

| Synonyms | α-Cyanoacetanilide, N-Phenylcyanoacetamide[1] |

The reactivity of this compound is dominated by its active methylene group. In the presence of a base (e.g., piperidine, triethylamine, potassium hydroxide), a proton is abstracted to form a nucleophilic carbanion. This carbanion is the key intermediate that initiates reactions with various electrophiles, serving as the first step in many multi-step syntheses.[2][5]

Core Synthetic Transformations

This compound is a workhorse in synthetic chemistry, participating in several name reactions and cyclization strategies to build complex heterocyclic structures.

Knoevenagel Condensation

This is a cornerstone reaction involving the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or triethylamine.[5][6] The reaction proceeds via the formation of the carbanion, which attacks the carbonyl carbon of the aldehyde/ketone. Subsequent dehydration yields a new carbon-carbon double bond, forming an α,β-unsaturated cyanoacetamide derivative. These products are not only valuable in their own right but also serve as versatile intermediates for further transformations, such as Michael additions.[5][6]

Caption: Workflow for a typical Knoevenagel condensation reaction.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction (MCR) for the synthesis of polysubstituted 2-aminothiophenes.[7][8] In a typical setup, this compound reacts with a ketone (or aldehyde) and elemental sulfur in the presence of a base. The reaction is believed to initiate with a Knoevenagel condensation between the carbonyl compound and the cyanoacetamide to form the α,β-unsaturated intermediate.[7] Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[7] These thiophene derivatives are prevalent scaffolds in medicinal chemistry.[9]

Caption: Simplified reaction pathway for the Gewald aminothiophene synthesis.

Synthesis of 3-Cyano-2-pyridones

This compound is a classic precursor for synthesizing 3-cyano-2-pyridone derivatives. These heterocycles are valuable fluorescent scaffolds and intermediates for more complex molecules.[10] A common and efficient method involves the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base like potassium hydroxide or piperidine.[10][11] The reaction proceeds through a series of condensation and cyclization steps to furnish the pyridone ring system.

Thorpe-Ziegler Reaction

While the classic Thorpe reaction is an intermolecular self-condensation of nitriles, the intramolecular version, the Thorpe-Ziegler reaction, is highly relevant for synthesizing cyclic compounds from precursors derived from this compound.[12][13] If the N-phenyl group is replaced with a chain containing another nitrile group, base-catalyzed intramolecular cyclization can occur. This involves the formation of a carbanion at one active methylene group, which then attacks the second nitrile group within the same molecule, leading to the formation of a cyclic enamine after hydrolysis.[13][14][15] This strategy is a powerful tool for constructing five- to eight-membered rings.[15]

Applications in Drug Discovery and Materials Science

The derivatives of this compound are not merely synthetic curiosities; they form the core of numerous functional molecules.

-

Pharmaceuticals: The scaffolds synthesized from this precursor are explored for a wide range of biological activities. Modifications have led to compounds with potential anti-inflammatory, analgesic, antimicrobial, and even HIV-1 protease inhibitory properties.[3] For instance, (E)-2-cyano-N,3-diphenylacrylamide, a Knoevenagel product, has been investigated as a potential anti-inflammatory drug.[6]

-

Dyes and Pigments: The extended π-conjugated systems present in many derivatives, particularly pyridones and azo dyes derived from them, lead to chromophoric properties. This makes them suitable for applications as disperse dyes.[3][11]

-

Material Science: Certain derivatives have been found to exhibit liquid crystalline properties, making them candidates for use in displays and sensors.[3]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of 3-Cyano-4,6-dimethyl-1-phenyl-2-pyridone

This protocol details the synthesis of a 3-cyano-2-pyridone derivative from this compound and acetylacetone, a common 1,3-dicarbonyl partner.[11]

Caption: Experimental workflow for the synthesis of a 3-cyano-2-pyridone.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (0.006 mol) and acetylacetone (2,4-pentanedione) (0.006 mol) in 10 mL of ethanol.

-